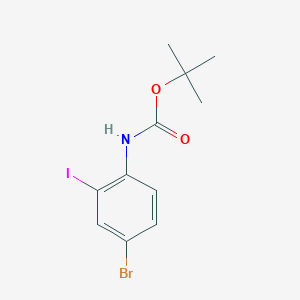

6-Hydroxy-2,3,4-trifluoro-N,N-dimethylbenzylamine; 98%

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Amyloid Imaging in Alzheimer's Disease

6-Hydroxy-2,3,4-trifluoro-N,N-dimethylbenzylamine has relevance in the field of neurology, particularly in the study of Alzheimer's disease. Amyloid imaging ligands, which may utilize similar compounds, are crucial for measuring amyloid in vivo in Alzheimer's patients' brains. Such imaging techniques facilitate the early detection of Alzheimer's disease and are instrumental in evaluating new anti-amyloid therapies. Amyloid PET imaging represents a significant advancement in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, underscoring the compound's potential in research applications related to neurodegenerative diseases (Nordberg, 2007).

Antioxidant Properties and Activity

The compound's structure, characterized by hydroxy and fluorine substitutions, suggests it may share properties with hydroxycinnamic acids (HCAs) and hydroxy acids (HAs), known for their significant biological activities, including antioxidant properties. HCAs, for instance, have been extensively studied for their in vitro antioxidant activities, revealing that specific structural modifications can enhance their antioxidant potential. These findings highlight the importance of structure-activity relationships in developing potent antioxidant molecules, which could be relevant for compounds like 6-Hydroxy-2,3,4-trifluoro-N,N-dimethylbenzylamine in mitigating oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Role in Synthesis and Biochemistry

Given its unique structural features, 6-Hydroxy-2,3,4-trifluoro-N,N-dimethylbenzylamine may find applications in organic synthesis and biochemistry research. Compounds with hydroxylamine or similar functional groups play critical roles in biological systems, including acting as intermediates in the nitrogen cycle and affecting enzymatic activities. Their functions span from mutagenic mediators in oxidative stress scenarios to signaling molecules modulating biological events such as chemotaxis, signal transduction, and cell differentiation. These roles emphasize the compound's potential utility in exploring biochemical pathways and developing therapeutic strategies (Gross, 1985).

Implications for Environmental and Health Research

The compound's fluorinated structure suggests parallels with research on per- and polyfluoroalkyl substances (PFASs) and their alternatives. Understanding the environmental fate, multimedia distribution, and health risks of novel fluorinated alternatives is critical due to their persistence, bioaccumulation, and potential toxicity. Research in this area can provide insights into safer and environmentally benign chemical substitutes, highlighting the importance of studying compounds like 6-Hydroxy-2,3,4-trifluoro-N,N-dimethylbenzylamine for environmental safety and human health (Wang et al., 2019).

Propiedades

IUPAC Name |

2-[(dimethylamino)methyl]-3,4,5-trifluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-13(2)4-5-7(14)3-6(10)9(12)8(5)11/h3,14H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHZDBWEYMJVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C(=C(C=C1O)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245047 | |

| Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol | |

CAS RN |

704884-80-0 | |

| Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704884-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)

![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)

![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)

![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6318858.png)